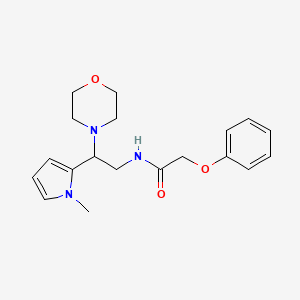

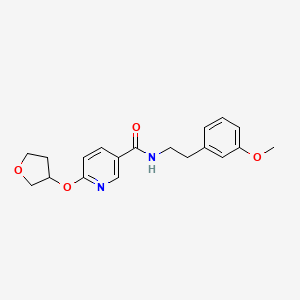

2-((2-Fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical space and potential reactivity of such molecules.

Synthesis Analysis

The synthesis of related compounds involves traditional methods and one-pot domino reactions. For instance, a novel compound was synthesized by a traditional method and converted to another molecule by a single step in DMSO at room temperature, as described in the synthesis of (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide to (E)-2-(2-aminobenzylidene)hydrazinecarboxamide . Another example is the one-pot domino reaction used to obtain 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, which did not require prior activation or modification .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. Single crystal X-ray diffraction, spectroscopy (NMR, LC–MS, GC–MS), and other techniques such as Hirshfeld surface analysis have been employed to analyze and quantify the intermolecular interactions in the crystal structures of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations such as C-demethylation and amino shifts, as well as the ability to bind to DNA, as demonstrated by hyperchromism with bathochromic shift in DNA binding studies . Additionally, the synthesis of Schiff bases from intermediates like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their subsequent reactions to form various derivatives with antimicrobial activity have been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, and its intramolecular and intermolecular hydrogen bonding patterns were described .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A study by Solankee and Patel (2004) demonstrated the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones starting from a similar compound, highlighting their screening for antibacterial activity. This research underscores the potential of such compounds in developing new antibacterial agents (Solankee & Patel, 2004).

Organic Synthesis and Drug Development

Research by Joshi, Pathak, and Jain (1981) on synthesizing new fluorine-containing indole-2,3-dione derivatives for antibacterial activity illustrates the compound's role in creating fluorinated molecules with potential pharmaceutical applications (Joshi, Pathak, & Jain, 1981).

Characterization and Structural Analysis

Sapnakumari et al. (2014) focused on the synthesis, characterization, and crystal structure of a closely related compound, showcasing its utility in molecular structural analysis through various characterization techniques (Sapnakumari et al., 2014).

Antimicrobial and Biological Activities

The work by Faty, Hussein, and Youssef (2010) on synthesizing substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives reveals the antimicrobial activities of these compounds, highlighting the compound's relevance in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Fluorinated Compound Synthesis and Medicinal Chemistry

Surmont et al. (2011) developed a strategy for synthesizing new 3-amino-4-fluoropyrazoles, emphasizing the significance of fluorinated compounds in medicinal chemistry and drug design (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

Eigenschaften

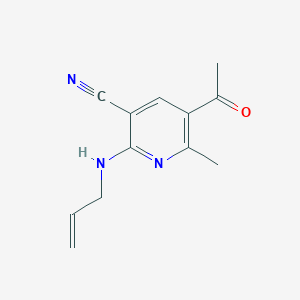

IUPAC Name |

[2-(2-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c1-12(23)17-10-13(16-8-4-5-9-22(16)17)19(25)26-11-18(24)21-15-7-3-2-6-14(15)20/h2-10H,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCISXULFLCUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)

![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)

![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)